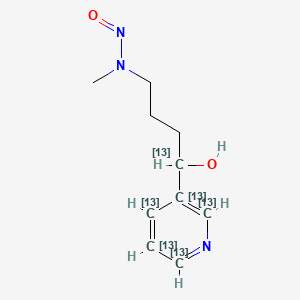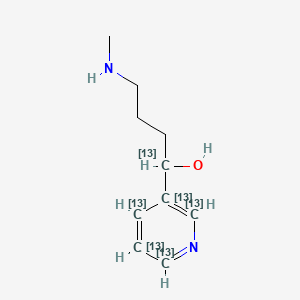
Glycidamide-13C3
Übersicht
Beschreibung
Glycidamide-13C3, also known as Oxiranecarboxamide-13C3, is an analytical standard . It is an epoxide metabolite of acrylamide and is known to be neurotoxic and carcinogenic . The empirical formula of this compound is 13C3H5NO2 and it has a molecular weight of 90.06 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string N [13C] (=O) [13CH]1 [13CH2]O1 . This indicates that it contains an amide group and an epoxide group.Wissenschaftliche Forschungsanwendungen
Polymer Synthesis : Glycidol, a related compound to Glycidamide-13C3, is used in anionic polymerization to create hyperbranched aliphatic polyethers. These polyethers have controlled molecular weights and narrow molecular weight distributions, which are essential for various industrial applications. The degree of branching and molecular weights are characterized using techniques like 13C NMR spectroscopy (Sunder et al., 1999).
Toxicology and Metabolism : Studies have investigated the metabolism of compounds like acrylamide, which is converted into glycidamide in organisms. Glycidamide itself is an epoxide metabolite of acrylamide and is analyzed using 13C NMR spectroscopy. This research helps in understanding the toxic effects and metabolic pathways of industrial chemicals (Sumner et al., 1997).
Human Health Research : Studies comparing the metabolism of acrylamide in humans and rodents have revealed that glycidamide is a key metabolite in these processes. Such research is crucial for assessing the health risks associated with exposure to chemicals like acrylamide (Fennell & Friedman, 2005).
Genotoxicity and Carcinogenicity : Glycidamide has been studied for its potential mutagenic and carcinogenic effects. The compound's interactions with nucleosides like cytidine and thymidine have been characterized to understand its role in causing mutations and possibly cancer (Backman et al., 2004).
Metabolic Research in Obesity and Diabetes : Research involving 13C-labeled glycerol, which is structurally similar to this compound, has been conducted to understand the effects of visceral adiposity on gluconeogenic pathways in obese humans. This research is vital for understanding metabolic disorders such as obesity and diabetes (Neeland et al., 2017).
Cancer Research : Studies have explored the tumorigenicity of acrylamide and glycidamide, demonstrating that glycidamide's metabolism plays a crucial role in the carcinogenicity of acrylamide. This research is important for understanding the mechanisms behind chemical-induced cancers (Von tungeln et al., 2012).
Wirkmechanismus
Glycidamide is extensively metabolized, mostly by conjugation with glutathione but also by epoxidation to glycidamide (GA). Formation of GA is considered to represent the route underlying the genotoxicity and carcinogenicity of acrylamide .
It is suitable for techniques such as HPLC and gas chromatography .
Safety and Hazards
Eigenschaften
IUPAC Name |
(2,3-13C2)oxirane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c4-3(5)2-1-6-2/h2H,1H2,(H2,4,5)/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAZQSYXRGRESX-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13CH](O1)[13C](=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675627 | |
| Record name | (~13~C_2_)Oxirane-2-(~13~C)carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.056 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216449-31-8 | |
| Record name | (~13~C_2_)Oxirane-2-(~13~C)carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycidamide-13C3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid](/img/structure/B561866.png)

![Methyl (3S,4R,5S,6R)-5-acetamido-2-chloro-4-phenylmethoxy-3-phenylsulfanyl-6-[(1S,2S)-1,2,3-tris(phenylmethoxy)propyl]oxane-2-carboxylate](/img/structure/B561868.png)

